molecular formula C14H15BrN2O2 B5796238 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide

Cat. No.: B5796238
M. Wt: 323.18 g/mol
InChI Key: NGEUIQUBRRPBFU-UHFFFAOYSA-N
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Description

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromine atom, a formyl group, and an acetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide typically involves the following steps:

    Bromination: The indole ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formylation: The brominated indole undergoes formylation at the 3-position using a formylating agent like Vilsmeier-Haack reagent.

    Acetamide Formation: The formylated brominated indole is then reacted with isopropylamine and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-(5-bromo-3-carboxy-1H-indol-1-yl)-N-(propan-2-yl)acetamide.

    Reduction: 2-(5-bromo-3-hydroxymethyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine and formyl groups may enhance binding affinity or selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chloro-3-formyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide: Similar structure with a chlorine atom instead of bromine.

    2-(5-bromo-3-methyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide: Similar structure with a methyl group instead of a formyl group.

Uniqueness

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide is unique due to the presence of both bromine and formyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(5-bromo-3-formylindol-1-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-9(2)16-14(19)7-17-6-10(8-18)12-5-11(15)3-4-13(12)17/h3-6,8-9H,7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEUIQUBRRPBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C=C(C2=C1C=CC(=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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